molecular formula C7H5BrN2S2 B1462178 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole CAS No. 914206-55-6

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

Cat. No.: B1462178
CAS No.: 914206-55-6
M. Wt: 261.2 g/mol
InChI Key: AKRXGUXSVWOTDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is a brominated heterocyclic compound with the CAS Number 914206-55-6 and a molecular formula of C 7 H 5 BrN 2 S 2 . This reagent serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and materials science research. It features a 1,3,4-thiadiazole core, a privileged structure in drug discovery known to contribute to diverse pharmacological activities, fused with a thiophene moiety via a methylene linker . The compound has a molecular weight of 261.16 g/mol and a topological polar surface area of 82.3 Ų . The presence of the bromine atom on the thiadiazole ring makes it a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, or nucleophilic substitution, enabling the rapid exploration of structure-activity relationships (SAR). Researchers utilize this scaffold in the design and synthesis of novel molecules for biological screening. Compounds containing the 1,3,4-thiadiazole nucleus have been extensively investigated and shown to possess a range of biological activities, including potential antitumor properties, as demonstrated in studies against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXGUXSVWOTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Methodology

A patented preparation method for 2-amino-5-bromo-1,3,4-thiadiazole, which can be adapted for bromination of substituted thiadiazoles, involves:

  • Dissolving the thiadiazole derivative in an aqueous acidic solution (acid mass fraction 2-6%, preferably 3-5%).
  • Adding bromine dropwise under liquid at low temperature (≤10 °C) to control the reaction rate and selectivity.
  • Using an oxidizing agent such as hypochlorite, chlorate, chlorite, hydrogen peroxide, or related species in a mass ratio of brominated product to oxidant of 1:20-50 to facilitate bromination.
  • Maintaining the reaction temperature between 15 to 30 °C (preferably 20 to 25 °C) during the oxidation step.
  • Performing alkali analysis post-reaction to isolate the brominated product.

This method reduces bromine consumption and environmental impact while improving yield and purity.

Parameter Range/Value Notes
Acid solution concentration 2-6% mass fraction (preferably 3-5%) Ensures homogeneous dissolution
Bromine to substrate molar ratio 0.30-0.60 (preferably 0.45-0.55) Controls bromination extent
Bromine addition temperature ≤10 °C Prevents side reactions
Oxidant type Hypochlorite, chlorate, chlorite, H2O2, etc. Supports bromination
Oxidant to product mass ratio 20-50 (preferably 25-45) Optimizes reaction efficiency
Reaction temperature 15-30 °C (preferably 20-25 °C) Maintains reaction control

Alternative Synthetic Routes and Dehydration Techniques

Other synthetic routes for 1,3,4-thiadiazoles involve:

  • Acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid.
  • Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid to yield 2-alkylamino-1,3,4-thiadiazoles substituted at the 5-position.

These methods can be adapted to introduce thiophen-2-ylmethyl substituents and subsequently brominate the 2-position.

Summary Table of Preparation Methods

Method No. Synthetic Step Key Reagents/Conditions Yield/Outcome Reference
1 Heterocyclization Thiophene-2-carbohydrazonoyl chloride + hydrazine-carbodithioate; reflux 4-8 h 70% yield of 5-(thiophen-2-yl)-1,3,4-thiadiazole
2 Bromination at 2-position Acidic aqueous solution (3-5% acid), bromine dropwise ≤10 °C, oxidant (hypochlorite etc.), 20-25 °C reaction High purity this compound
3 Acylation and dehydration Thiosemicarbazide + acylating agent, dehydration with methanesulfonic acid or polyphosphoric acid High yield 1,3,4-thiadiazole derivatives

Research Findings and Practical Considerations

  • The bromination method under acidic aqueous conditions with controlled bromine addition and oxidant presence effectively reduces bromine usage and environmental waste.
  • Reaction monitoring by TLC and spectral methods (NMR, IR, MS) confirms product formation and purity.
  • Recrystallization from appropriate solvents is essential for isolating pure compounds.
  • The choice of oxidant and reaction temperature critically influences yield and selectivity.
  • Adaptation of heterocyclization methods allows for versatile substitution patterns on the thiadiazole ring.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole exhibits antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or affecting protein function. Studies have shown that derivatives of thiadiazoles can be effective against a range of bacteria, suggesting potential for development into therapeutic agents.

Anticancer Properties
The compound has been investigated for its anticancer activities. It has shown the ability to induce apoptosis in cancer cells through specific signaling pathways. In vitro studies have demonstrated activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. The mechanism involves the inhibition of DNA and RNA synthesis without adversely affecting protein synthesis .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this thiadiazole derivative is being explored for anti-inflammatory effects. Compounds in the thiadiazole family have been linked to reduced inflammation markers in experimental models, indicating potential as anti-inflammatory agents .

Materials Science

Organic Electronics
this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to act as a building block for more complex heterocyclic structures enhances its value in materials science .

Application AreaSpecific Use CasesMechanism of Action
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatory agentsDisruption of cell wall synthesis; induction of apoptosis
Materials ScienceOrganic semiconductors, OFETs, OLEDsUtilization of electronic properties in device fabrication

Case Studies

  • Antimicrobial Study
    A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in multiple Gram-positive and Gram-negative bacteria, supporting its potential as a new class of antimicrobial agents .
  • Anticancer Research
    In vitro tests on HepG-2 and MCF-7 cell lines revealed that the compound exhibited IC50 values indicative of potent anticancer activity. The study highlighted that modifications to the thiadiazole structure could enhance efficacy against specific cancer types .
  • Material Development
    Research into the use of this compound in organic electronics demonstrated its effectiveness as a semiconductor material. Devices fabricated with this compound showed improved charge mobility and stability compared to traditional materials used in OLEDs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The target compound’s analogs vary primarily in substituents at positions 2 and 3. Key comparisons include:

Table 1: Structural Comparison of Brominated 1,3,4-Thiadiazole Derivatives
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole Thiophen-2-ylmethyl C₇H₆BrN₃S₂ 292.18 Combines bromine reactivity with thiophene’s aromaticity and lipophilicity
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole 4-Methoxyphenyl C₉H₇BrN₂OS 271.14 Methoxy group enhances electron density; used in materials science
2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole 4-Chlorophenyl C₈H₄BrClN₂S 275.56 Chlorine increases halogen bonding potential; antimicrobial applications
5-Bromo-1,3,4-thiadiazol-2-amine None (amine at position 2) C₂H₂BrN₃S 180.02 Bromine at position 5; amine enables hydrogen bonding
5-Bromo-2-(3-fluorophenyl)thiazole 3-Fluorophenyl (thiazole core) C₉H₆BrFN₂S 273.12 Fluorine enhances metabolic stability; thiazole core differs electronically

Key Observations :

  • Electron-Withdrawing Effects : Bromine at position 2 (target compound) increases electrophilicity compared to bromine at position 5 (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine) .
  • Aromatic Substituents : Thiophen-2-ylmethyl (target) vs. phenyl derivatives (e.g., 4-chlorophenyl ) alter solubility and π-stacking. Thiophene’s sulfur atom may enhance metal coordination compared to purely hydrocarbon substituents .
  • Halogen Diversity : Chlorine (in 4-chlorophenyl analog ) vs. bromine (target) affects intermolecular interactions; bromine’s larger atomic radius may improve binding in hydrophobic pockets .
Table 2: Bioactivity Comparison
Compound Bioactivity Mechanism/Application
Target Compound Potential antimicrobial (inferred from analogs ) Thiophene and bromine may disrupt microbial membranes or enzyme activity
5-Bromo-1,3,4-thiadiazol-2-amine Antimicrobial, enzyme inhibition Amine group enables hydrogen bonding with biological targets
2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole Antimicrobial (broad-spectrum) Synergistic effects of bromine and chlorine
N-(substituted-thiadiazole)-2-chloroacetamides Antifungal > Antibacterial Chloroacetamide moiety enhances antifungal potency

Key Findings :

  • Antimicrobial Efficacy : Bromine-thiophene combinations (target) may outperform chloro-phenyl analogs due to increased lipophilicity .
  • Structural-Activity Relationships (SAR) : Substitution at position 5 with aromatic groups (thiophene, phenyl) correlates with enhanced bioactivity compared to aliphatic chains .

Physical-Chemical Properties

  • Solubility : The thiophen-2-ylmethyl group (logP ~2.5) increases lipophilicity compared to polar substituents like methoxy (logP ~1.8) .
  • Thermal Stability: Brominated thiadiazoles generally exhibit higher melting points (e.g., 120–122°C for 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ) than non-halogenated analogs.

Biological Activity

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with brominating agents. A common method includes the use of bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. This compound serves as a precursor for various derivatives with enhanced biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating moderate to good inhibition rates .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HCT116 (colon cancer)3.29
H460 (lung cancer)10
MCF-7 (breast cancer)0.794

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : Likely involves interference with bacterial cell wall synthesis or protein function.
  • Anticancer : May induce apoptosis by targeting specific signaling pathways or enzymes involved in cell proliferation.
  • Anti-inflammatory : Involves modulation of inflammatory mediators and pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study by Padmavathi et al. synthesized derivatives that were tested against pathogens such as Klebsiella pneumoniae and demonstrated significant antibacterial activity .
  • Cytotoxicity Against Cancer Cells : Research conducted by Mavrova et al. revealed that novel derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Q & A

Q. What are the key synthetic routes for 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization of precursors containing bromine and thiophene moieties. A common method includes:

  • Reacting 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole with brominating agents (e.g., N-bromosuccinimide) under reflux in dimethylformamide (DMF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Key parameters : Temperature (80–100°C), reaction time (6–12 hours), and stoichiometric control to minimize side products.

Q. How is the compound structurally characterized?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, e.g., bromine at C2 and thiophene-methyl at C4.
  • X-ray crystallography (using SHELX software ) for absolute configuration determination.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., 291.08 g/mol).
  • IR spectroscopy to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What preliminary biological activities are reported?

The compound exhibits:

  • Antimicrobial activity : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
  • Anticancer potential : IC₅₀ of 12–25 µM against HeLa and MCF-7 cell lines, attributed to thiadiazole-mediated apoptosis .

Advanced Research Questions

Q. How can the compound’s solubility and bioavailability be optimized for pharmacological studies?

Methodological approaches :

  • Introduce polar substituents (e.g., hydroxyl or amine groups) via nucleophilic substitution at the bromine site .
  • Formulate as nanoparticles (e.g., PLGA-based) to enhance aqueous solubility.
  • Use pro-drug strategies : Esterification of the thiophene-methyl group to improve membrane permeability .

Q. What computational tools are suitable for studying its interaction with biological targets?

  • Molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., E. coli MurB) or receptors .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.
  • QSAR models to correlate substituent effects (e.g., bromine vs. chlorine) with activity .

Q. How to resolve contradictions in reported bioactivity data?

Case example : Discrepancies in antimicrobial potency between studies may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) and identical assay protocols .
  • Compound purity : Validate via HPLC (>98% purity) and control for degradation products.
  • Structural analogs : Compare with derivatives (e.g., 2-chloro or 2-nitro variants) to isolate bromine’s role .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous bromination reactors reduce reaction time and improve reproducibility .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • In-line analytics : Use PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .

Structural and Mechanistic Insights

Q. How does the bromine substituent influence reactivity and bioactivity?

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at C2, facilitating nucleophilic substitution (e.g., with amines) .
  • Steric effects : Bulkier substituents reduce binding to compact enzyme active sites (e.g., carbonic anhydrase IX) .

Q. What is the role of the thiophene-methyl group in target engagement?

  • Hydrophobic interactions : The thiophene ring enhances binding to hydrophobic pockets in proteins (e.g., kinase domains) .
  • Conformational rigidity : The methyl linker restricts rotational freedom, improving binding specificity .

Critical Analysis of Evidence

  • Contradictions : and report divergent bioactivities for brominated vs. chlorinated analogs, emphasizing the need for standardized assays.
  • Gaps : Limited data on metabolic stability and toxicity (e.g., CYP450 inhibition) require further in vitro ADME profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

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